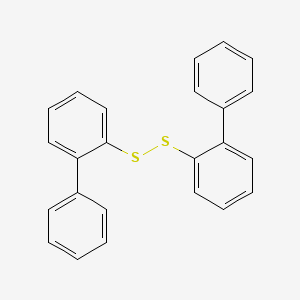
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- is a chemical compound known for its unique structure and properties It is a derivative of benzenamine, featuring a quinazoline ring with a methyl group and an oxido group, connected via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the quinazoline derivative with a thiol compound under suitable conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the oxido group or reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in critical biochemical pathways.
Interacting with DNA/RNA: Affecting the transcription and translation processes, leading to changes in gene expression.
Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- can be compared with other similar compounds, such as:
Benzenamine Derivatives: Compounds with different substituents on the benzenamine ring, which may exhibit varying chemical and biological properties.
Quinazoline Derivatives: Compounds with modifications on the quinazoline ring, which can influence their reactivity and applications.
Thioether-Linked Compounds: Molecules with thioether linkages connecting different functional groups, which may have unique properties and uses.
This compound’s uniqueness lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
6327-42-0 |
|---|---|
Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methylsulfanyl]aniline |
InChI |
InChI=1S/C16H15N3OS/c1-11-12-6-2-4-8-14(12)18-16(19(11)20)10-21-15-9-5-3-7-13(15)17/h2-9H,10,17H2,1H3 |
InChI Key |
UUKYTAYBGRSPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSC3=CC=CC=C3N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)



![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)


![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)



![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)
